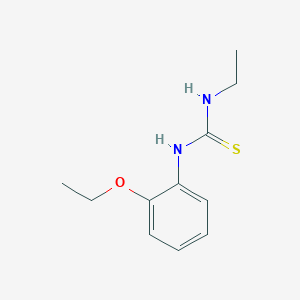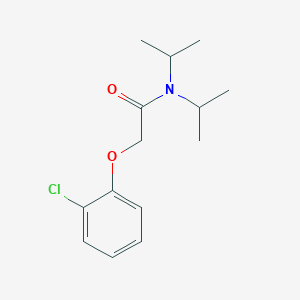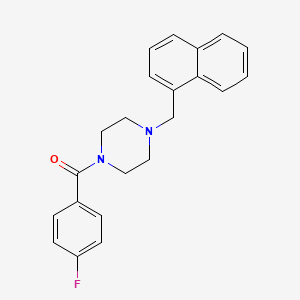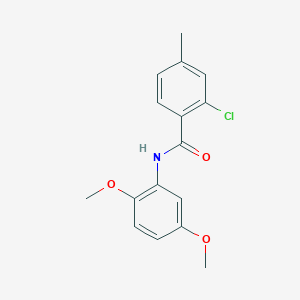![molecular formula C16H15ClO5 B5810781 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5810781.png)
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid, also known as Olmesartan medoxomil, is a widely used drug in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.
Mecanismo De Acción
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a reduction in blood pressure. This compound medoxomil selectively binds to the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictor effects of angiotensin II.
Biochemical and physiological effects:
This compound medoxomil has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in patients with hypertension, and to improve endothelial function in patients with coronary artery disease. This compound medoxomil has also been shown to have anti-inflammatory effects, and to reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a number of advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for investigating the renin-angiotensin system. However, this compound medoxomil has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound medoxomil is a relatively expensive drug, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil. One area of interest is the potential use of this compound medoxomil in the treatment of diabetic nephropathy. Another area of interest is the potential use of this compound medoxomil in combination with other drugs for the treatment of hypertension. Finally, there is interest in investigating the long-term effects of this compound medoxomil on cardiovascular outcomes.
Métodos De Síntesis
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is synthesized by reacting 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with 2-chloro-4-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then converted to this compound medoxomil by reaction with methyl chloroformate.
Aplicaciones Científicas De Investigación
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been extensively studied in clinical trials for its efficacy in the treatment of hypertension. It has also been investigated for its potential use in the prevention and treatment of cardiovascular disease, including heart failure, stroke, and myocardial infarction. In addition, this compound medoxomil has been studied for its effects on renal function and its potential use in the treatment of diabetic nephropathy.
Propiedades
IUPAC Name |
3-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXSUFMCKFJONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)



![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
